molecular formula C18H11BrClN3O2S B3034367 3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole CAS No. 1624262-44-7

3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

Cat. No.: B3034367
CAS No.: 1624262-44-7
M. Wt: 448.7 g/mol
InChI Key: ATOBJZOVMPIWCJ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole is a complex organic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, an indole ring, and a phenylsulfonyl group

Scientific Research Applications

3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of bromine and chlorine substituents. The indole ring is then synthesized separately and coupled with the pyrimidine derivative under specific conditions to form the final compound. The phenylsulfonyl group is introduced in the final step through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the indole and phenylsulfonyl groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens on the pyrimidine ring.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine atoms, as well as the phenylsulfonyl group, can influence its binding affinity and specificity. The indole ring can participate in π-π interactions and hydrogen bonding, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chloropyrimidin-4-yl)-2-(3-isoquinolyl)acetonitrile
  • N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide
  • tert-Butyl N-{3-[(5-Bromo-2-chloropyrimidin-4-yl)oxy]phenyl}carbamate

Uniqueness

3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the indole ring and the phenylsulfonyl group distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(5-bromo-2-chloropyrimidin-4-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOBJZOVMPIWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167208
Record name 1H-Indole, 3-(5-bromo-2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624262-44-7
Record name 1H-Indole, 3-(5-bromo-2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624262-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 3-(5-bromo-2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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